REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]1[C:10](Br)=[N:9][C:8]([Br:12])=[CH:7][N:6]=1)[CH:2]=[CH2:3].C([O-])=O.[Na+]>CN(C=O)C.CC([O-])=O.CC([O-])=O.[Pd+2]>[Br:12][C:8]1[N:9]=[C:10]2[C:2]([CH3:3])=[CH:1][NH:4][C:5]2=[N:6][CH:7]=1 |f:1.2,4.5.6|
|
Name
|
allyl-(3,5-dibromo-pyrazin-2-yl)-amine
|
Quantity
|
3.51 g
|
Type
|
reactant
|
Smiles
|
C(C=C)NC1=NC=C(N=C1Br)Br
|
Name
|
TEA
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
204 mg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
269 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled to RT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between EtOAc and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by SiO2 chromatography (120 g SiO2, hexanes/EtOAc 0-70% EtOAc)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C2C(=NC1)NC=C2C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.279 g | |
YIELD: PERCENTYIELD | 11% | |
YIELD: CALCULATEDPERCENTYIELD | 11% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |